Fmoc-L-Lys(Poc)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

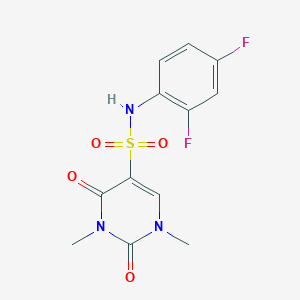

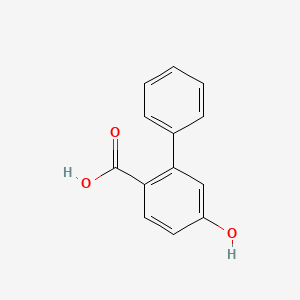

Fmoc-L-Lys(Poc) is a modified amino acid. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group used in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides .

Synthesis Analysis

Fmoc-L-Lys(Poc) can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate[(Boc)2O] . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .

Molecular Structure Analysis

The molecular formula of Fmoc-L-Lys(Poc) is C26H32N2O6 . The molecular weight is 468.54 g/mol . The structure of Fmoc-L-Lys(Poc) includes a fluorenyl ring, which contributes to its hydrophobicity and aromaticity .

Chemical Reactions Analysis

Fmoc-L-Lys(Poc) can participate in various chemical reactions. For instance, it can be used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts . It can also be used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine .

Physical And Chemical Properties Analysis

Fmoc-L-Lys(Poc) is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . It has a density of 1.2±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Supramolecular Gels

Fmoc-L-Lys(Poc) is used in the preparation of supramolecular gels . These gels are obtained through a co-assembly process involving low molecular weight gelators (LMWGs). The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .

Bionic Hydrogel Stabilization

Fmoc-L-Lys(Poc) is used in the stabilization of bionic hydrogels . These hydrogels are co-assembled with other amino acids or peptides, such as a modified amino acid (Fmoc-serine or Fmoc-glutamic acid) or a tripeptide (Fmoc-Gly-Gly-Gly), with the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .

pH-Controlled Ambidextrous Gelation

Fmoc-L-Lys(Poc) exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water and organic solvents at different pH values. This property is significant among gelators .

High Thermal Stability

Fmoc-L-Lys(Poc) gels exhibit high thermal stability . They can withstand temperatures up to 100 °C, even at low minimum hydrogelation concentration (0.1 wt%) .

Thixotropic Property

Fmoc-L-Lys(Poc) gels exhibit thixotropic properties . This means they become less viscous when shaken, stirred, or otherwise mechanically disturbed and return to their previous viscosity when left to stand .

Dye Removal Properties

Fmoc-L-Lys(Poc) gels have dye removal properties . This makes them potentially useful in applications such as wastewater treatment .

Drug Carrier

Fmoc-L-Lys(Poc) can be used as a drug carrier . The gel’s structure allows it to encapsulate and release drugs in a controlled manner .

Organogel Formation

Fmoc-L-Lys(Poc) can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) is in the range of 1%–4% (mass fraction) .

Wirkmechanismus

Target of Action

Fmoc-L-Lys(Poc) is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-L-Lys(Poc) is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Lys(Poc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .

Pharmacokinetics

Its solubility in various solvents such as dmso has been reported .

Result of Action

The primary result of Fmoc-L-Lys(Poc)'s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptides . This is crucial in the field of biochemistry, where peptides are often synthesized for various research and therapeutic applications.

Action Environment

The action of Fmoc-L-Lys(Poc) is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, and the choice of base can impact the efficiency of the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency of Fmoc group introduction and removal .

Safety and Hazards

Zukünftige Richtungen

Fmoc-L-Lys(Poc) shows potential for various applications due to its self-assembly features. It can be used in biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . It also has potential as a scaffold for bioprinting applications . Future research may focus on further exploring these applications and improving the synthesis process .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQVUCRWISQVDU-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Poc) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)

![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)

![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)